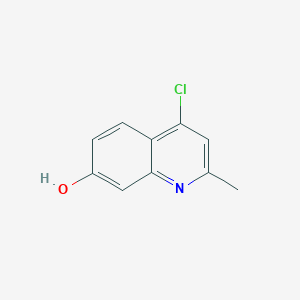![molecular formula C21H18F3N5O2 B2612478 N-(2-methoxyphenyl)-5-methyl-7-[4-(trifluoromethyl)phenyl]-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide CAS No. 792947-51-4](/img/structure/B2612478.png)
N-(2-methoxyphenyl)-5-methyl-7-[4-(trifluoromethyl)phenyl]-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
“N-(2-methoxyphenyl)-5-methyl-7-[4-(trifluoromethyl)phenyl]-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide” is a compound that belongs to the class of triazolopyrimidines . Triazolopyrimidines have attracted growing interest due to their important pharmacological activities, such as antitumor, antimalarial, antimicrobial, anti-inflammatory, antifungal properties, and their potency in macrophage activation .
Synthesis Analysis
The synthesis of similar compounds involves the reaction of hydrazonoyl halides with each of alkyl carbothioates, carbothioamides, and 7-thioxo-5,6,7,8-tetrahydropyrimido . The structures of the newly synthesized compounds were established based on their spectral data, elemental analyses, and alternative synthetic routes whenever possible .Molecular Structure Analysis
The molecular structure of this compound can be inferred from its name. It contains a triazolopyrimidine core, which is a fused ring system containing a triazole ring and a pyrimidine ring . The compound also contains various substituents, including a methoxyphenyl group, a methyl group, and a trifluoromethylphenyl group .科学的研究の応用
Synthesis and Chemical Properties
Chemical Synthesis and Characterization : Triazolopyrimidines, including derivatives similar to the compound , have been synthesized using various protocols. For instance, a series of triazolopyrimidines were synthesized through the Biginelli protocol, demonstrating a method for crafting such compounds with potential for further functionalization and study (Gilava, Patel, Ram, & Chauhan, 2020). Another approach involved rearranging thiazolopyrimidines into triazolopyrimidines, showcasing a novel pathway for the synthesis of these compounds and expanding the toolkit for their production (Lashmanova, Agarkov, Rybakov, & Shiryaev, 2019).
Biological and Antimicrobial Activity
Antimicrobial and Antioxidant Activities : The antimicrobial and antioxidant properties of triazolopyrimidines have been a subject of research, indicating their potential in medical and environmental applications. A study on the biological activity of triazolopyrimidine derivatives revealed their antimicrobial potential, suggesting these compounds could serve as frameworks for developing new antimicrobial agents (Chauhan & Ram, 2019).
Applications in Material Science and Drug Delivery
Polymeric Material Carrier for Active Compounds : Research into the use of polymers as carriers for active compounds, including anticancer drugs, has utilized triazolopyrimidine derivatives. This work highlights the development of polymeric materials that can slow-release active compounds, indicating the versatility of triazolopyrimidine derivatives in drug delivery systems (Helaly, Khalaf, Nashar, Hamid, & Soliman, 2014).
Antitumor Activities
Cytotoxicity Against Cancer Cells : The cytotoxic effects of some triazolopyrimidine derivatives against cancer cell lines have been explored, with certain compounds showing inhibition effects comparable to those of standard anticancer drugs. This research supports the potential use of triazolopyrimidine derivatives in developing new anticancer therapies (Hassan, Hafez, & Osman, 2014).
作用機序
Target of Action
Compounds with similar structures, such as 1,2,4-triazolo pyridines, have been found to act as rorγt inverse agonists , PHD-1 , JAK1 , and JAK2 inhibitors .
Mode of Action
Similar compounds have been shown to interact with their targets through hydrogen bond accepting and donating characteristics , which allows them to make specific interactions with different target receptors .
Biochemical Pathways
Similar compounds have been found to exhibit diverse pharmacological activities, including anticancer, antimicrobial, analgesic and anti-inflammatory, antioxidant, antiviral, and enzyme inhibitory activities .
Pharmacokinetics
In silico pharmacokinetic and molecular modeling studies have been summarized for similar compounds .
Result of Action
Similar compounds have been found to exhibit numerous activities, including acting as rorγt inverse agonists , PHD-1 , JAK1 , and JAK2 inhibitors .
Action Environment
Similar compounds have been synthesized under microwave conditions, which is an eco-friendly method .
特性
IUPAC Name |
N-(2-methoxyphenyl)-5-methyl-7-[4-(trifluoromethyl)phenyl]-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H18F3N5O2/c1-12-17(19(30)28-15-5-3-4-6-16(15)31-2)18(29-20(27-12)25-11-26-29)13-7-9-14(10-8-13)21(22,23)24/h3-11,18H,1-2H3,(H,28,30)(H,25,26,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GWWPFBKQWAKMDC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(N2C(=NC=N2)N1)C3=CC=C(C=C3)C(F)(F)F)C(=O)NC4=CC=CC=C4OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H18F3N5O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
429.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

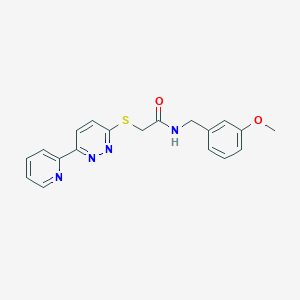
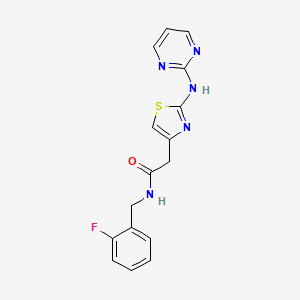
![N-(4-chloro-2-fluorophenyl)-2-[4,6-dioxo-5-(2-phenylethyl)-8-oxa-3,5-diazatricyclo[7.4.0.0^{2,7}]trideca-1(9),2(7),10,12-tetraen-3-yl]acetamide](/img/structure/B2612402.png)
![4-{[3-(4-fluorophenyl)-6-oxo-1,6-dihydropyridazin-1-yl]methyl}-N-[(4-fluorophenyl)methyl]piperidine-1-carboxamide](/img/structure/B2612403.png)
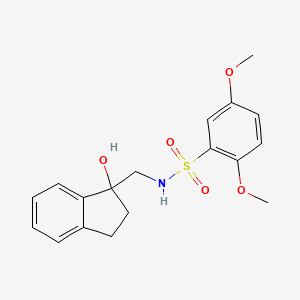
![1,7-dimethyl-3-phenethyl-8-(1-phenylethyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2612408.png)
![1-([1]benzofuro[3,2-d]pyrimidin-4-yl)-N-(pyridin-3-ylmethyl)piperidine-4-carboxamide](/img/structure/B2612410.png)
![1-Phenyl-3-(pyrazolo[1,5-a]pyridin-5-yl)urea](/img/structure/B2612411.png)
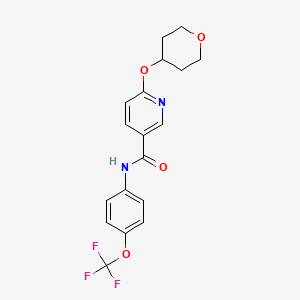
![2-(3-benzyl-2,4-dioxo-1,3,8-triazaspiro[4.5]decan-8-yl)-N-(5-methyl-1,3,4-thiadiazol-2-yl)acetamide](/img/structure/B2612414.png)
![3-fluoro-N-(5-isobutyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)benzamide](/img/structure/B2612415.png)

